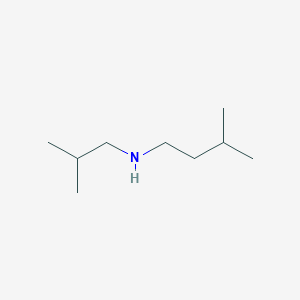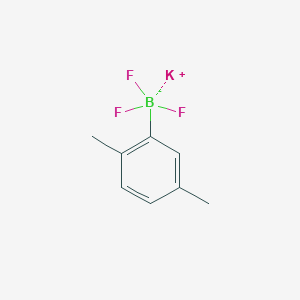
(3R)-3-(methylsulfanyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3R)-3-(methylsulfanyl)pyrrolidine is a chiral compound belonging to the class of pyrrolidines Pyrrolidines are five-membered heterocyclic compounds containing one nitrogen atom The this compound has a sulfur atom attached to the third carbon in the ring, which is in the R-configuration
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-(methylsulfanyl)pyrrolidine can be achieved through several methods. One common approach involves the reduction of pyrrole, a five-membered ring with one nitrogen atom, using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) in solvents like tetrahydrofuran (THF) or diethyl ether . Another method involves the functionalization of pyrrolidine through nucleophilic substitution reactions, where a methylsulfanyl group is introduced at the third carbon position.
Industrial Production Methods
Industrial production of this compound typically involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as catalytic hydrogenation, purification through distillation or recrystallization, and characterization using techniques like NMR spectroscopy and mass spectrometry.
Analyse Des Réactions Chimiques
Types of Reactions
(3R)-3-(methylsulfanyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the methylsulfanyl group.
Substitution: The methylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like LiAlH₄ for reduction, and nucleophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups at the third carbon position.
Applications De Recherche Scientifique
(3R)-3-(methylsulfanyl)pyrrolidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It is investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mécanisme D'action
The mechanism of action of (3R)-3-(methylsulfanyl)pyrrolidine involves its interaction with molecular targets and pathways. The sulfur atom in the methylsulfanyl group can participate in various chemical interactions, influencing the compound’s reactivity and biological activity. The specific pathways and targets depend on the context of its application, such as enzyme inhibition or receptor binding in biological systems .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (3R)-3-(methylsulfanyl)pyrrolidine include other substituted pyrrolidines, such as:
(3S)-3-(methylsulfanyl)pyrrolidine: The S-enantiomer of the compound.
3-(ethylsulfanyl)pyrrolidine: A compound with an ethylsulfanyl group instead of a methylsulfanyl group.
3-(methylsulfinyl)pyrrolidine: A compound with a sulfinyl group instead of a sulfanyl group.
Uniqueness
This compound is unique due to its specific chiral configuration and the presence of the methylsulfanyl group, which imparts distinct chemical and biological properties. Its unique structure makes it valuable in asymmetric synthesis and as a precursor for various applications .
Propriétés
Formule moléculaire |
C5H11NS |
|---|---|
Poids moléculaire |
117.22 g/mol |
Nom IUPAC |
(3R)-3-methylsulfanylpyrrolidine |
InChI |
InChI=1S/C5H11NS/c1-7-5-2-3-6-4-5/h5-6H,2-4H2,1H3/t5-/m1/s1 |
Clé InChI |
YRUWMEUBLIEWGY-RXMQYKEDSA-N |
SMILES isomérique |
CS[C@@H]1CCNC1 |
SMILES canonique |
CSC1CCNC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(Trifluoromethyl)-2-oxabicyclo[2.2.1]heptan-3-yl]methanol](/img/structure/B13507971.png)









![6-Bromo-N-Boc-3H-imidazo[4,5-b]pyridin-2-amine](/img/structure/B13508046.png)


![6-(Methylthio)-1H-pyrazolo[3,4-d]pyrimidin-3-amine](/img/structure/B13508058.png)
